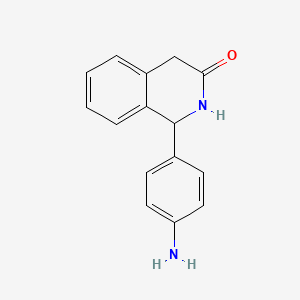![molecular formula C17H20N6O5 B14014286 2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 36799-23-2](/img/structure/B14014286.png)
2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) is a synthetic compound that belongs to the class of adenosine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-methoxyphenyl group and the amino substitution on the adenosine scaffold may impart unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: Adenosine and 4-methoxyaniline.
Reaction Conditions: The amino group of 4-methoxyaniline is introduced to the adenosine scaffold through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the adenosine scaffold are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The compound may bind to adenosine receptors, modulating their activity and influencing various physiological processes. Additionally, it may interact with enzymes or other proteins, affecting their function and leading to downstream effects.
類似化合物との比較
Similar Compounds
Adenosine: The parent compound, known for its role in cellular signaling and energy transfer.
2-Aminoadenosine: A derivative with an amino group at the 2-position, similar to Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci).
4-Methoxyphenyladenosine: A derivative with a 4-methoxyphenyl group, similar to Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci).
Uniqueness
Adenosine,2-amino-n-(4-methoxyphenyl)-(9ci) is unique due to the combination of the amino group and the 4-methoxyphenyl group on the adenosine scaffold. This unique structure may impart distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
36799-23-2 |
|---|---|
分子式 |
C17H20N6O5 |
分子量 |
388.4 g/mol |
IUPAC名 |
2-[2-amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H20N6O5/c1-27-9-4-2-8(3-5-9)20-14-11-15(22-17(18)21-14)23(7-19-11)16-13(26)12(25)10(6-24)28-16/h2-5,7,10,12-13,16,24-26H,6H2,1H3,(H3,18,20,21,22) |
InChIキー |
ARWIJMOIKBUFDM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenecarbothioamide, 4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14014204.png)
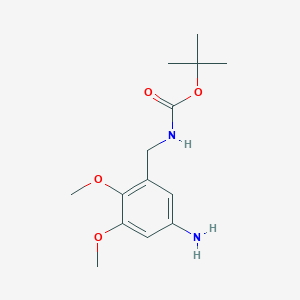
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
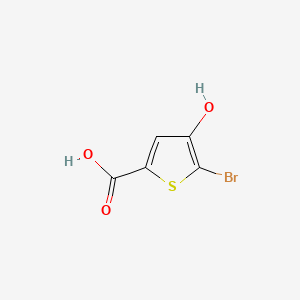

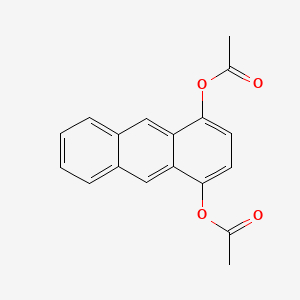
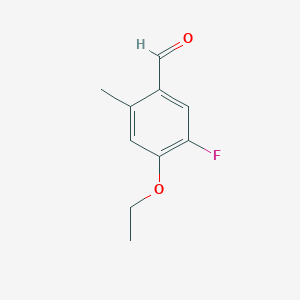
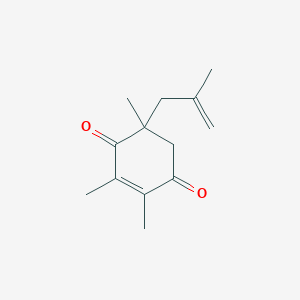
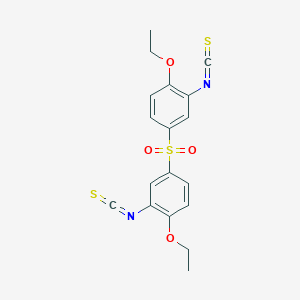
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B14014252.png)
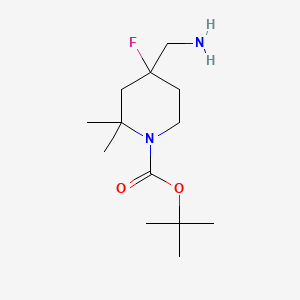
![(4,7-Dioxaspiro[2.5]octan-6-yl)methanol](/img/structure/B14014279.png)

